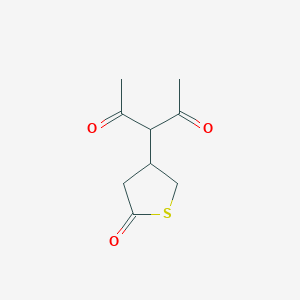
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione is a chemical compound known for its unique structure and reactivity. It contains a tetrahydrothiophene ring fused with a pentane-2,4-dione moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione typically involves the reaction of 3-chloropentane-2,4-dione with thiophenols, followed by heterocyclization with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pentane-2,4-dione derivatives and tetrahydrothiophene-containing molecules. Examples include:
- 3-(4-Nitrophenylsulfanyl)-pentane-2,4-dione
- 3-(2-Methylbenzofuran-3-ylmethylene)-pentane-2,4-dione
Uniqueness
What sets 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione apart is its unique combination of a tetrahydrothiophene ring and a pentane-2,4-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
90535-00-5 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
3-(5-oxothiolan-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C9H12O3S/c1-5(10)9(6(2)11)7-3-8(12)13-4-7/h7,9H,3-4H2,1-2H3 |
Clé InChI |
IPJCMDLERFQSCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CC(=O)SC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


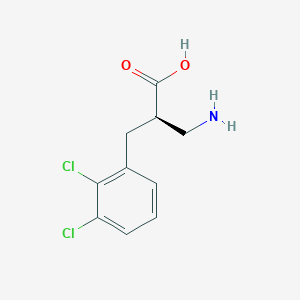
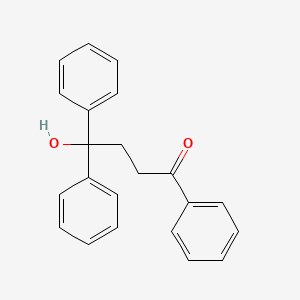

![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
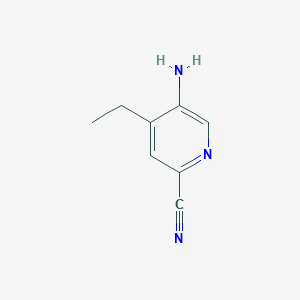
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)

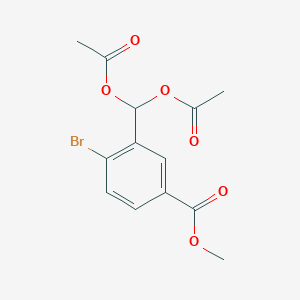
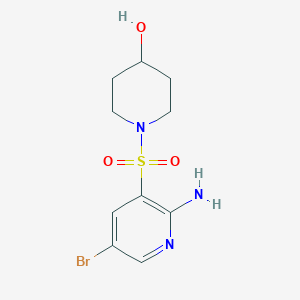
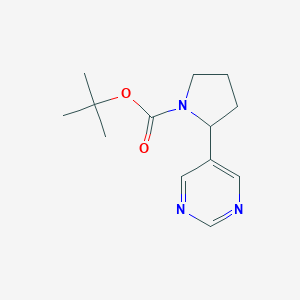
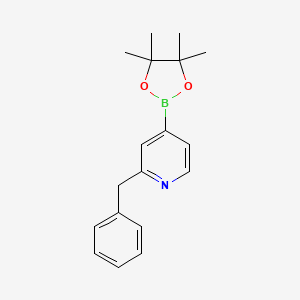
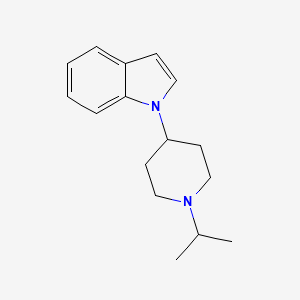
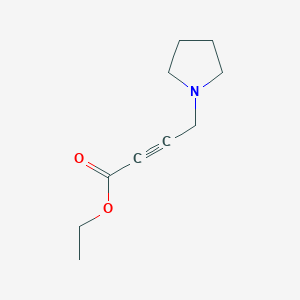
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
